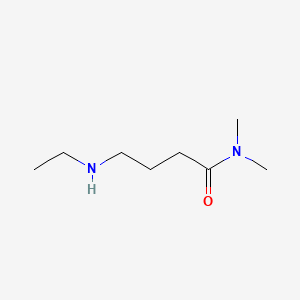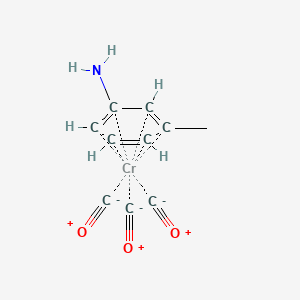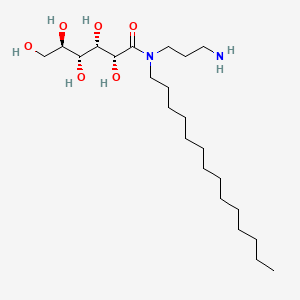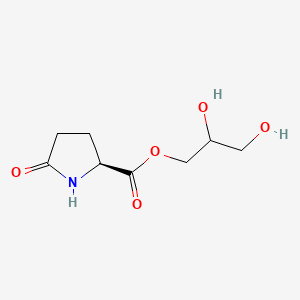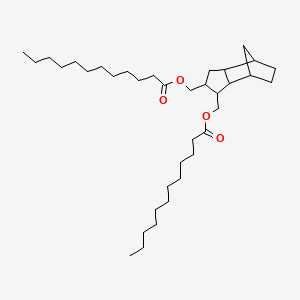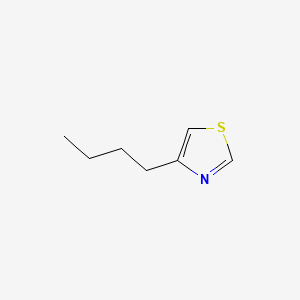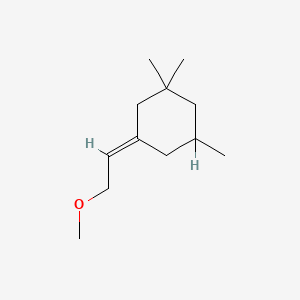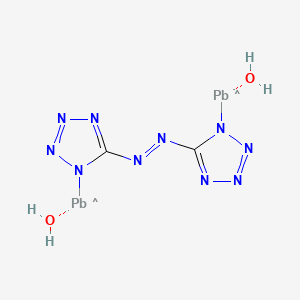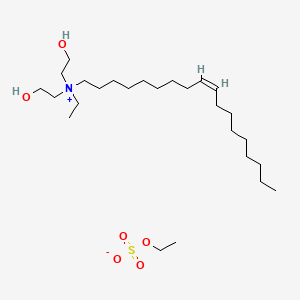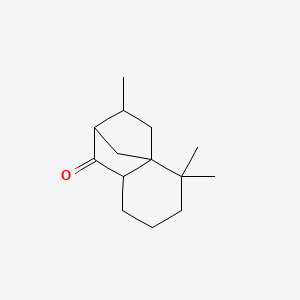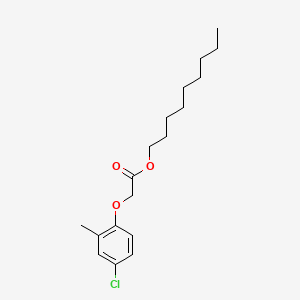
Nonyl (4-chloro-2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C18H27ClO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nonyl chain and a chlorine atom at the 4-position, and a methyl group at the 2-position. This compound is known for its applications in various fields, including agriculture and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with nonanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Nonyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nonyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Nonyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the effects of phenoxyacetic acid derivatives on biological systems.
Medicine: Research into its potential as a therapeutic agent is ongoing.
Industry: It is used in the formulation of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of Nonyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt normal growth processes. This leads to uncontrolled growth and eventually the death of the plant. The molecular pathways involved include the activation of auxin receptors and the subsequent transcriptional changes that lead to growth inhibition.
Comparación Con Compuestos Similares
Nonyl (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness
This compound is unique due to the presence of the nonyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other phenoxyacetic acid derivatives may not be as effective.
List of Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Propiedades
Número CAS |
67829-80-5 |
|---|---|
Fórmula molecular |
C18H27ClO3 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
nonyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C18H27ClO3/c1-3-4-5-6-7-8-9-12-21-18(20)14-22-17-11-10-16(19)13-15(17)2/h10-11,13H,3-9,12,14H2,1-2H3 |
Clave InChI |
BPTINZNFNSGNTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


